N-Isopropiltropinio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

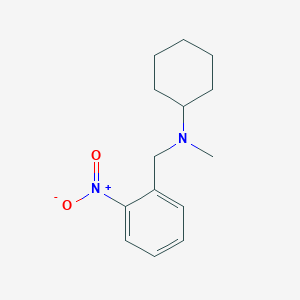

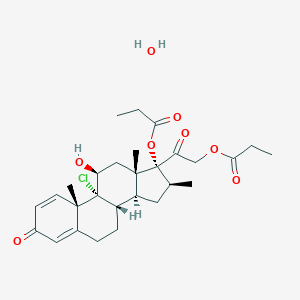

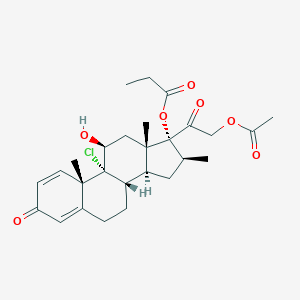

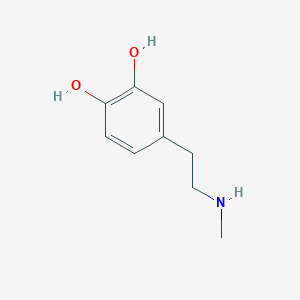

N-Isopropyltropinium is a quaternary ammonium compound with the molecular formula C11H22BrNO. It is structurally related to tropine and is known for its use as an impurity in the pharmaceutical compound ipratropium bromide. This compound is primarily utilized in the field of medicinal chemistry due to its anticholinergic properties, which make it effective in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Aplicaciones Científicas De Investigación

N-Isopropyltropinium has several applications in scientific research, including:

Chemistry: It is used as a reference standard and impurity marker in the synthesis and analysis of ipratropium bromide.

Biology: The compound’s anticholinergic properties make it useful in studying the effects of muscarinic receptor antagonists on biological systems.

Medicine: N-Isopropyltropinium is studied for its potential therapeutic effects in treating respiratory conditions such as COPD and asthma.

Mecanismo De Acción

Target of Action

N-Isopropyltropinium is a quaternary ammonium derivative . It is an impurity of Ipratropium, which is an Atropine-like bronchodilator . The primary target of N-Isopropyltropinium is likely to be similar to that of Ipratropium, which is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .

Mode of Action

N-Isopropyltropinium acts as an antagonist of the muscarinic acetylcholine receptor . By blocking this receptor, it inhibits the function of the parasympathetic nervous system in the airways . This results in bronchodilation, or the widening of the airways, which can help alleviate symptoms in conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . Its stability is hygroscopic . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Isopropyltropinium and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of N-Isopropyltropinium’s action are likely to involve bronchodilation, given its antagonistic action on the muscarinic acetylcholine receptor . This can help alleviate symptoms in conditions like COPD and asthma by widening the airways and improving airflow .

Action Environment

The action, efficacy, and stability of N-Isopropyltropinium can be influenced by various environmental factors. For instance, its hygroscopic stability suggests that it may be sensitive to moisture Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its action and stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Isopropyltropinium can be synthesized through the reaction of tropine with isopropyl bromide under basic conditions. The reaction typically involves the use of a solvent such as methanol or dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods: In an industrial setting, the production of N-Isopropyltropinium involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: N-Isopropyltropinium undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert N-Isopropyltropinium into its corresponding secondary amine.

Substitution: N-Isopropyltropinium can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of N-Isopropyltropinium.

Reduction: Secondary amines.

Substitution: Substituted tropinium compounds with different functional groups.

Comparación Con Compuestos Similares

Ipratropium Bromide: A closely related compound used as a bronchodilator in the treatment of respiratory conditions.

Atropine: Another anticholinergic agent with similar pharmacological properties.

Scopolamine: A compound with anticholinergic effects used to treat motion sickness and postoperative nausea.

Uniqueness: N-Isopropyltropinium is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties compared to other anticholinergic agents. Its role as an impurity in ipratropium bromide also highlights its importance in pharmaceutical quality control .

Propiedades

Número CAS |

58005-18-8 |

|---|---|

Fórmula molecular |

C11H22BrNO |

Peso molecular |

264.20 g/mol |

Nombre IUPAC |

(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide |

InChI |

InChI=1S/C11H22NO.BrH/c1-8(2)12(3)9-4-5-10(12)7-11(13)6-9;/h8-11,13H,4-7H2,1-3H3;1H/q+1;/p-1/t9-,10+,11?,12?; |

Clave InChI |

YKNOMJKDKYEKDF-QZIWBCHOSA-M |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

SMILES isomérico |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)O)C.[Br-] |

SMILES canónico |

CC(C)[N+]1(C2CCC1CC(C2)O)C.[Br-] |

Apariencia |

White powder |

melting_point |

292 °C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-isopropyltropinium N-isopropyltropinium bromide N-isopropyltropinium chloride, ((endo,syn)-(+-))-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.